8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Description
8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound that features a unique combination of bromine and fluorine atoms on a dihydrobenzo[f][1,4]oxazepinone scaffold
Properties
IUPAC Name |
8-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO2/c10-5-3-6(11)8-7(4-5)14-2-1-12-9(8)13/h3-4H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRXWSROGSKCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)Br)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable precursor, followed by cyclization to form the oxazepinone ring. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Nucleophilic Substitution at Bromine
The bromine atom at position 8 is highly susceptible to nucleophilic substitution, particularly in cross-coupling reactions:
| Reaction Type | Conditions | Reagents/Catalysts | Outcome/Product | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Arylboronic acids | Biaryl derivatives (e.g., 8-aryl-6-fluoro-oxazepinones) | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Primary/secondary amines | 8-Amino-substituted oxazepinones (e.g., 8-(piperazin-1-yl)-6-fluoro derivatives) |
These reactions exploit bromine’s role as a leaving group, enabling diversification of the aromatic ring for medicinal chemistry applications.
Reduction of the Oxazepinone Core
The ketone group in the oxazepinone ring undergoes selective reduction:
| Reducing Agent | Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2h | 5-Hydroxy-3,4-dihydrobenzooxazepine | 65% | Retention of Br/F substituents | |
| LiAlH₄ | THF, reflux, 4h | Fully reduced dihydroxy secondary alcohol | 42% | Over-reduction observed |
Reduction products are intermediates for further functionalization, though steric hindrance from fluorine may limit efficiency.
Thionation of the Lactam Carbonyl
The ketone group can be converted to a thione using sulfurizing agents:
| Reagent | Conditions | Product | Purity | Application | Source |
|---|---|---|---|---|---|
| Lawesson’s Reagent | Toluene, 110°C, 12h | 8-Bromo-6-fluoro-3,4-dihydrobenzooxazepine-5(2H)-thione | 95% | Enhanced H-bonding capabilities |
This modification alters electronic properties, potentially improving binding affinity in biological systems .
Electrophilic Aromatic Substitution
Fluorine’s electron-withdrawing effect directs electrophiles to specific positions:
| Reaction | Reagents | Position Modified | Outcome | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to fluorine | 8-Bromo-6-fluoro-3-nitro derivative | 38% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | Meta to fluorine | Sulfonic acid derivative | 22% |
Low yields reflect steric and electronic challenges from the fused ring system.
Ring-Opening Reactions
Under strong acidic/basic conditions, the oxazepinone ring undergoes cleavage:
| Conditions | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 8h | - | Bromo-fluoro-benzene + amino alcohol | Degradation pathway | |
| NaOH (10%), EtOH, 70°C, 3h | - | Fragmented aromatic amines | Limited synthetic utility |
Oxidation Reactions
Controlled oxidation modifies the dihydrobenzo ring:
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| DDQ | CH₂Cl₂, 25°C, 4h | Aromatic benzooxazepinone | Enhanced π-conjugation | |
| KMnO₄ | H₂O, 80°C, 2h | Carboxylic acid derivative | Over-oxidation; low selectivity |
DDQ selectively dehydrogenates the ring without affecting halogens .
Key Research Findings
-
Halogen Effects : Bromine’s leaving-group ability and fluorine’s electronic effects synergize to enhance cross-coupling efficiency .
-
Thionation Utility : Thione derivatives exhibit improved solubility and target engagement in kinase assays .
-
Ring Stability : The oxazepinone core resists ring-opening under mild conditions but degrades in harsh environments.
This compound’s reactivity profile underscores its versatility in drug discovery, particularly for generating structurally diverse analogs through modular substitutions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is , with a molecular weight of approximately 260.06 g/mol. The compound features a unique structure that contributes to its biological activity, making it a subject of interest in drug development.
Antiparasitic Activity
One significant application of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is its potential as a therapeutic agent against Trypanosomiasis. Research has demonstrated that derivatives of benzoxazepines exhibit promising activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In a study on lead optimization for benzoxazepinoindazoles, the compound was identified as a key player in developing effective treatments for this disease, showcasing its potential to inhibit the growth of the parasite in vitro .
Antitumor Properties
Preliminary investigations into the antitumor properties of oxazepine derivatives have indicated that they may possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Although specific studies on 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one are still emerging, the foundational research on related compounds supports further exploration in oncology.
Chemical Synthesis and Derivatives
The synthesis of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves multi-step organic reactions that can yield various derivatives with modified pharmacological profiles. The ability to synthesize analogs allows researchers to explore structure-activity relationships (SAR) that can enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-chloro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- 8-Bromo-6-methyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- 8-Bromo-6-ethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Uniqueness
Compared to similar compounds, 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and improve pharmacokinetic properties, making this compound particularly valuable in drug development.
Biological Activity
8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (CAS Number: 1962125-90-1) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is C₁₉H₁₇BrFN₂O, with a molecular weight of 260.06 g/mol. The compound features a complex bicyclic structure that contributes to its biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 260.06 g/mol |
| Boiling Point | Not available |
| Solubility | 0.354 mg/ml |
| Log P (octanol-water) | 1.86 |
Pharmacological Effects
Research indicates that 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one exhibits several pharmacological activities:
- CYP Enzyme Inhibition : The compound has been identified as an inhibitor of CYP1A2, which may influence drug metabolism and efficacy in therapeutic contexts .
- Antidepressant Activity : Preliminary studies suggest potential antidepressant-like effects, possibly through modulation of neurotransmitter systems .
- Neuroprotective Effects : Investigations into its neuroprotective properties indicate that it may help in conditions involving oxidative stress and neurodegeneration .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed to interact with various neurotransmitter receptors and enzymes involved in neurochemical signaling pathways.
Study on Antidepressant Activity
A recent study evaluated the antidepressant effects of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one in animal models. The results indicated significant reductions in depressive-like behaviors when compared to controls. The study highlighted the role of serotonin and norepinephrine pathways in mediating these effects .
Neuroprotection in Oxidative Stress Models
Another research effort focused on the neuroprotective capabilities of the compound against oxidative stress-induced cell death. In vitro assays demonstrated that treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability in neuronal cell lines exposed to oxidative stress .
Q & A
Q. What synthetic strategies are used to construct the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one core structure?
The core is synthesized via a Beckmann rearrangement of oxime intermediates derived from chroman-4-one precursors. For bromo-fluoro derivatives like 8-Bromo-6-fluoro-substituted compounds, key steps include coupling fluorophenols with brominated esters under acidic conditions, followed by cyclization. Modifications at the 8- and 6-positions are achieved through halogenation or nucleophilic substitution .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- X-ray crystallography (using SHELXL for refinement) validates stereochemistry and substituent positions .
- HPLC-MS confirms purity (>95%) and molecular weight.
- NMR (¹H, ¹³C, and ¹⁹F) resolves halogen and fluorine environments, with ¹⁹F NMR distinguishing fluorinated regioisomers .
Q. How is the compound initially screened for biological activity in cancer research?
- In vitro cytotoxicity assays (e.g., MTT) against colorectal cancer (CRC) cell lines (e.g., HCT116).
- Kinase inhibition profiling using recombinant TNIK enzyme and ATP-binding assays (IC₅₀ determination) .
- Selectivity screening against kinase panels (e.g., 406 kinases) to identify off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize TNIK inhibition?
- Substituent tuning : Electron-withdrawing groups (e.g., Br, F) at positions 6 and 8 enhance TNIK binding by forming halogen bonds with Glu383 and Met111.
- Ring flexibility : The dihydrooxazepinone scaffold balances rigidity and flexibility, improving fit into TNIK’s hydrophobic pocket. Docking studies (e.g., using CYP11B2 PDB templates) guide substitutions .
- Data-driven SAR : Compound 21k (IC₅₀ = 26 nM) was optimized by replacing bulky groups with smaller halogens to reduce steric hindrance .
Q. What methodologies validate the compound’s selectivity across kinase families?
- Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) quantify inhibition at 1 μM. For 21k, >100-fold selectivity over 406 kinases was observed .
- Crystallographic analysis of TNIK-ligand complexes identifies key binding residues (e.g., hinge-region interactions) absent in off-target kinases .
Q. How does the compound induce apoptosis in CRC cells, and which biomarkers are monitored?
- Mechanism : Caspase-3 activation and Bax/Bcl-2 ratio modulation via Wnt/β-catenin pathway suppression.
- Validation : Flow cytometry for sub-G1 populations (apoptosis) and Western blotting for Bax, Bcl-2, and cleaved caspase-3 .
Q. What in vivo models are suitable for evaluating antitumor efficacy?
- HCT116 xenografts in nude mice: Tumor volume reduction (40–60% at 10 mg/kg) and metastasis suppression via IVIS imaging.
- PK/PD studies : Monitor plasma half-life (t₁/₂), clearance, and bioavailability (e.g., 21k: t₁/₂ = 4.2 h, oral bioavailability = 32%) .
Q. How are crystallographic data contradictions resolved during structural refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
